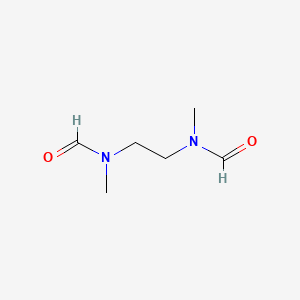
n,n'-Ethane-1,2-diylbis(n-methylformamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diformyl-N,N’-dimethylethylene diamine is an organic compound with the molecular formula C6H12N2O2 It is characterized by the presence of two formyl groups and two methyl groups attached to the nitrogen atoms of an ethylene diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diformyl-N,N’-dimethylethylene diamine typically involves the formylation of N,N’-dimethylethylene diamine. One common method is the reaction of N,N’-dimethylethylene diamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of N,N’-diformyl-N,N’-dimethylethylene diamine may involve large-scale formylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Diformyl-N,N’-dimethylethylene diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups to methyl groups, yielding N,N’-dimethylethylene diamine.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Amides or other oxidized derivatives.
Reduction: N,N’-dimethylethylene diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-Diformyl-N,N’-dimethylethylene diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of N,N’-diformyl-N,N’-dimethylethylene diamine involves its interaction with molecular targets such as enzymes and receptors. The formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethylene diamine backbone provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparación Con Compuestos Similares
N,N’-Dimethylethylene diamine: Lacks the formyl groups and has different reactivity and applications.
N,N’-Diethyl-N,N’-diformylethylene diamine: Similar structure but with ethyl groups instead of methyl groups, leading to different chemical properties.
N,N’-Diformyl-N,N’-diethylethylene diamine: Similar to N,N’-diformyl-N,N’-dimethylethylene diamine but with ethyl groups, affecting its reactivity and applications.
Uniqueness: N,N’-Diformyl-N,N’-dimethylethylene diamine is unique due to the presence of both formyl and methyl groups, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
6632-41-3 |
|---|---|
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N-[2-[formyl(methyl)amino]ethyl]-N-methylformamide |
InChI |
InChI=1S/C6H12N2O2/c1-7(5-9)3-4-8(2)6-10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
VRNZHZHNUUGILQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
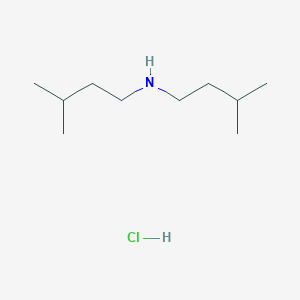
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)
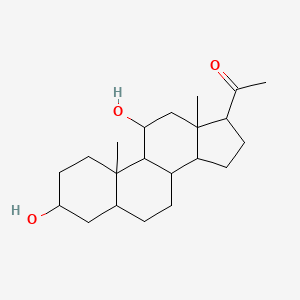
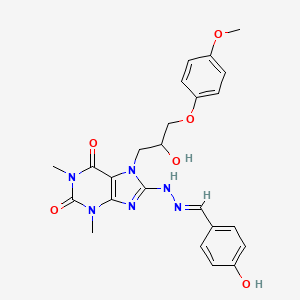
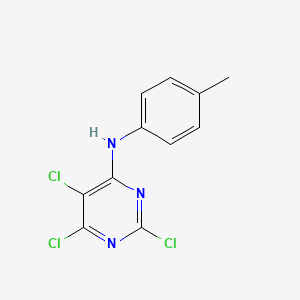

![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)
![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)

![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)
